molecular formula C7H7Br2NO B1272946 4-(Bromoacetyl)pyridine hydrobromide CAS No. 5349-17-7

4-(Bromoacetyl)pyridine hydrobromide

Cat. No. B1272946
CAS RN: 5349-17-7
M. Wt: 280.94 g/mol
InChI Key: RGALBQILADNMKA-UHFFFAOYSA-N
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Patent
US05925636

Procedure details

4-Acetylpyridine (10 g) was combined with 48% hydrogen bromide solution (18 ml) and heated to 70° C. Bromine (4.7 ml) dissolved in 48% hydrogen bromine solution (5 ml) was then added dropwise and heating then continued for 2.5 h. The precipitate which formed was collected by filtration, washed with 1:1 methanol:hexane (20 ml) and dried in vacuo to give a cream solid (19.5 g) as 2:1 mixture of product:starting material by 1H nmr. mp 170-172° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step Two
Quantity
4.7 mL
Type
reactant
Reaction Step Three
Name
hydrogen bromine
Quantity
5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:9]=[CH:8][N:7]=[CH:6][CH:5]=1)(=[O:3])[CH3:2].[BrH:10].BrBr>[H][H].BrBr>[BrH:10].[Br:10][CH2:2][C:1]([C:4]1[CH:9]=[CH:8][N:7]=[CH:6][CH:5]=1)=[O:3] |f:3.4,5.6|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(C)(=O)C1=CC=NC=C1
Step Two
Name
Quantity
18 mL
Type
reactant
Smiles
Br
Step Three
Name
Quantity
4.7 mL
Type
reactant
Smiles
BrBr
Name
hydrogen bromine
Quantity
5 mL
Type
solvent
Smiles
[H][H].BrBr

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was then added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
heating
CUSTOM
Type
CUSTOM
Details
The precipitate which formed
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
washed with 1:1 methanol
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
hexane (20 ml) and dried in vacuo

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
Br.BrCC(=O)C1=CC=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 19.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.